molecular formula C11H17BINO2 B1457868 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)-1-methylpyridin-1-ium iodide CAS No. 870556-29-9

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)-1-methylpyridin-1-ium iodide

Cat. No.: B1457868
CAS No.: 870556-29-9
M. Wt: 332.98 g/mol
InChI Key: VZVQBNNXFQTZMS-UHFFFAOYSA-M
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Description

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)-1-methylpyridin-1-ium iodide is a chemical compound known for its unique structure and properties. It is used in various scientific research applications, particularly in the fields of chemistry and biology. The compound’s structure includes a pyridinium iodide moiety and a dioxaborinane ring, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)-1-methylpyridin-1-ium iodide typically involves the reaction of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine with methyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and the reaction is typically conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)-1-methylpyridin-1-ium iodide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced species.

    Substitution: The compound is reactive towards nucleophilic substitution reactions, where the iodide ion can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyridinium compounds.

Scientific Research Applications

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)-1-methylpyridin-1-ium iodide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)-1-methylpyridin-1-ium iodide involves its interaction with molecular targets and pathways. The compound’s boron-containing moiety allows it to form stable complexes with various substrates, facilitating catalytic reactions. Its pyridinium iodide structure also contributes to its reactivity and ability to participate in electron transfer processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine
  • 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-methyl-benzonitrile
  • 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid

Uniqueness

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)-1-methylpyridin-1-ium iodide is unique due to its combination of a pyridinium iodide moiety and a dioxaborinane ring. This structure imparts distinct reactivity and functionality, making it valuable in various research and industrial applications. Its ability to undergo multiple types of chemical reactions and form stable complexes with different substrates sets it apart from similar compounds.

Properties

IUPAC Name

4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-methylpyridin-1-ium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BNO2.HI/c1-11(2)8-14-12(15-9-11)10-4-6-13(3)7-5-10;/h4-7H,8-9H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZVQBNNXFQTZMS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC=[N+](C=C2)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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